5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol
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Overview
Description
5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol is a chemical compound that has garnered attention in various scientific research fields due to its unique properties and potential applications. This compound is characterized by the presence of fluorine atoms and carboxylic acid groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by carboxylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol involves its interaction with specific molecular targets and pathways. The fluorine atoms and carboxylic acid groups play a crucial role in its binding affinity and reactivity. These interactions can modulate various biochemical processes, making the compound valuable in both research and therapeutic contexts.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Carboxy-5-fluorophenyl)-2-methylphenol
- 5-(3-Carboxy-5-fluorophenyl)-2-formylphenol
- 3-(3-Carboxy-5-fluorophenyl)-5-fluorobenzoic acid
Uniqueness
Compared to similar compounds, 5-(3-Carboxy-5-fluorophenyl)-2-fluorophenol stands out due to its specific arrangement of fluorine atoms and carboxylic acid groups. This unique structure imparts distinct chemical and physical properties, making it particularly useful in specialized applications.
Properties
IUPAC Name |
3-fluoro-5-(4-fluoro-3-hydroxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O3/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6,16H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPQSBYWOGVNTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)C(=O)O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684394 |
Source
|
Record name | 4',5-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261998-30-4 |
Source
|
Record name | 4',5-Difluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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